
5-dehydro-2-deoxy-D-gluconate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-dehydro-2-deoxy-D-gluconate is a ketoaldonate. It derives from a D-gluconate.
Aplicaciones Científicas De Investigación
Biocatalytic Synthesis
5-Dehydro-2-deoxy-D-gluconate, also known as 2-keto-3-deoxy-d-gluconate (KDG), can be efficiently produced through biocatalytic synthesis. A notable study by Matsubara et al. (2014) demonstrated a one-step biocatalytic procedure using recombinant gluconate dehydratase from Thermoproteus tenax. This method showed complete conversion of D-gluconate to stereochemically pure D-KDG with about 90% yield, emphasizing its economic and efficiency advantages in producing KDG for research in bacterial polysaccharides and cell wall components (Matsubara et al., 2014).
Dehydrogenation of Saccharides
Kulhánek et al. (2008) explored the biochemical dehydrogenation of saccharides, including the conversion of 2-deoxy-D-glucose to 2-deoxy-d-gluconate. This process involved fermentation with Pseudomonas aeruginosa, yielding significant amounts of barium 2-deoxy-d-gluconate, demonstrating an efficient pathway to synthesize 2-deoxy-d-gluconate derivatives (Kulhánek et al., 2008).
Electrochemical Oxidation Studies
The electrochemical oxidation of D-glucose, which results in intermediates like KDG, has been investigated. For instance, Beden et al. (1996) utilized in situ reflectance infrared spectroscopic techniques to study the electrooxidation process of D-glucose at platinum electrodes in an alkaline medium. Their findings contribute to the understanding of reactive intermediates in the oxidation process, relevant to studies involving KDG (Beden et al., 1996).
Mutant Strains for Efficient Production
Research by Elfari et al. (2005) on Gluconobacter oxydans demonstrated the mutant strain's capability to convert glucose almost quantitatively to 5-keto-d-gluconic acid, an important step in the production of 5-dehydro-2-deoxy-D-gluconate. This study is significant for developing efficient industrial processes for the production of such compounds (Elfari et al., 2005).
Propiedades
Nombre del producto |
5-dehydro-2-deoxy-D-gluconate |
|---|---|
Fórmula molecular |
C6H9O6- |
Peso molecular |
177.13 g/mol |
Nombre IUPAC |
(3R,4S)-3,4,6-trihydroxy-5-oxohexanoate |
InChI |
InChI=1S/C6H10O6/c7-2-4(9)6(12)3(8)1-5(10)11/h3,6-8,12H,1-2H2,(H,10,11)/p-1/t3-,6+/m1/s1 |
Clave InChI |
UCYNJPYWOSFBAT-CVYQJGLWSA-M |
SMILES isomérico |
C([C@H]([C@@H](C(=O)CO)O)O)C(=O)[O-] |
SMILES |
C(C(C(C(=O)CO)O)O)C(=O)[O-] |
SMILES canónico |
C(C(C(C(=O)CO)O)O)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Formyl-10-isopropyl-3,7a,12-trimethyl-1,2,3,3a,4,6a,7,7a,8,9,10,10a,11,11a-tetradecahydrocyclopenta[4,5]cycloocta[1,2-f]inden-2-yl pentopyranoside](/img/structure/B1234235.png)


![(R)-2-[2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B1234239.png)
![[(1S,6S,7S,8R,9R,13S,16S,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1234240.png)
![2-[(4aS,8R)-4a,8-dimethyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-yl]propan-2-ol](/img/structure/B1234241.png)
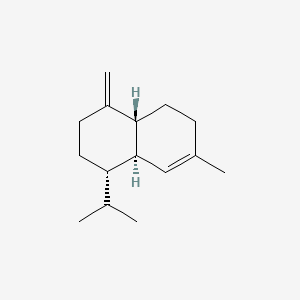
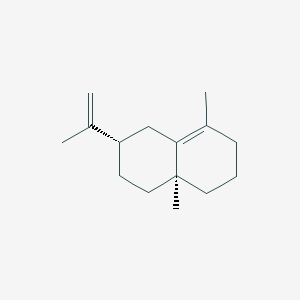

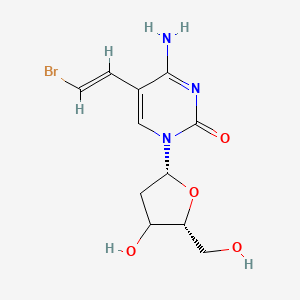
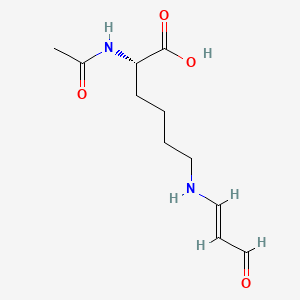
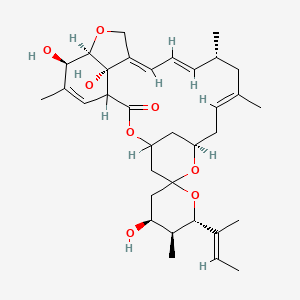
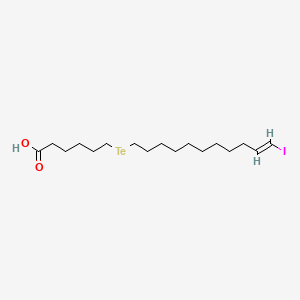
![2-[2-[(1R,2R,3aS,7aS)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyl-4-phenoxypent-1-enyl]-2,3,3a,6,7,7a-hexahydro-1H-inden-5-yl]ethoxy]acetic acid](/img/structure/B1234257.png)